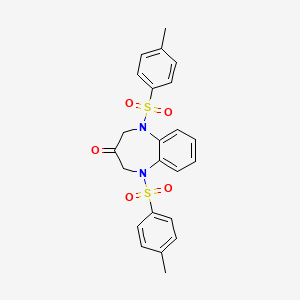
1,5-Bis-(4-methylphenyl)sulfonyl-2,4-dihydro-1,5-benzodiazepin-3-one
Descripción
1,5-Bis-(4-methylphenyl)sulfonyl-2,4-dihydro-1,5-benzodiazepin-3-one is a complex organic compound that belongs to the benzodiazepine family. This compound is characterized by its unique structure, which includes two sulfonyl groups attached to a benzodiazepine core. Benzodiazepines are well-known for their wide range of applications in medicinal chemistry, particularly as central nervous system depressants. the specific properties and applications of this compound make it a subject of interest in various fields of scientific research.
Propiedades
Número CAS |
1179-18-6 |
|---|---|
Fórmula molecular |
C23H22N2O5S2 |
Peso molecular |
470.558 |
Nombre IUPAC |
1,5-bis-(4-methylphenyl)sulfonyl-2,4-dihydro-1,5-benzodiazepin-3-one |
InChI |
InChI=1S/C23H22N2O5S2/c1-17-7-11-20(12-8-17)31(27,28)24-15-19(26)16-25(23-6-4-3-5-22(23)24)32(29,30)21-13-9-18(2)10-14-21/h3-14H,15-16H2,1-2H3 |
Clave InChI |
IRZZSZFIWQUIKK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(=O)CN(C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)C |
Sinónimos |
1,2,4,5-Tetrahydro-1,5-bis[(4-methylphenyl)sulfonyl]-3H-1,5-benzodiazepin-3-one |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis-(4-methylphenyl)sulfonyl-2,4-dihydro-1,5-benzodiazepin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methylbenzenesulfonyl chloride with a suitable benzodiazepine precursor under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Bis-(4-methylphenyl)sulfonyl-2,4-dihydro-1,5-benzodiazepin-3-one can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The benzodiazepine core can be reduced under specific conditions to yield different structural analogs.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce various reduced benzodiazepine analogs.
Aplicaciones Científicas De Investigación
1,5-Bis-(4-methylphenyl)sulfonyl-2,4-dihydro-1,5-benzodiazepin-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 1,5-Bis-(4-methylphenyl)sulfonyl-2,4-dihydro-1,5-benzodiazepin-3-one involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of neurotransmitter release and receptor activity.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: Another benzodiazepine with similar central nervous system effects.
Lorazepam: Known for its anxiolytic and sedative properties.
Clonazepam: Used primarily for its anticonvulsant effects.
Uniqueness
1,5-Bis-(4-methylphenyl)sulfonyl-2,4-dihydro-1,5-benzodiazepin-3-one is unique due to its dual sulfonyl groups, which confer distinct chemical properties and potential biological activities. This structural feature sets it apart from other benzodiazepines and makes it a valuable compound for research and development in various scientific fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


